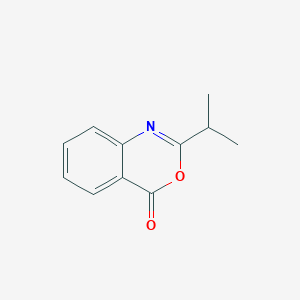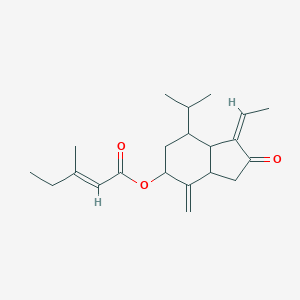
ツシラゴノン
説明
Tussilogonone is a molecule that contains a total of 55 bonds, including 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, and 1 aliphatic ketone . It consists of 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .
Synthesis Analysis
Tussilogonone is isolated from the flower buds of Tussilago farfara . The structures of new compounds are elucidated based on 1D and 2D NMR and HRESIMS data . Retrosynthetic analysis is a cornerstone of modern natural product synthesis, providing an array of tools for disconnecting structures .Molecular Structure Analysis
Tussilogonone contains total 55 bonds; 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
Tussilogonone contains total 55 bonds; 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .科学的研究の応用
ツシラゴノンは、ツシラゴノンとしても知られており、いくつかの科学研究用途を持つ化合物です。以下は、独自の用途に焦点を当てた詳細なセクションです。
抗炎症用途
ツシラゴノンは、敗血症の潜在的な治療標的として特定されており、その理由は、高移動度グループボックス1(HMGB1)を阻害する能力があり、敗血症患者の生存率が大幅に向上するためです .
皮膚科用途
乾癬の文脈では、ツシラゴノンはNF-kBとSTAT3転写因子の活性化を阻害することが示されており、乾癬関連の炎症性遺伝子の発現が低下しています .
肝保護用途
ツシラゴノンは、細胞の解毒を強化し、強力な抗酸化物質として作用します。 キノンレダクターゼ活性を高め、tert-ブチルヒドロペルオキシド(t-BHP)誘発活性酸素種(ROS)の産生とHepG2細胞の細胞死を減少させる .
作用機序
Tussilagonone, also known as Tussilagonone, is a sesquiterpenoid isolated from Tussilago farfara, an oriental medicine traditionally used for asthma and bronchitis .
Target of Action
Tussilagonone primarily targets nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) . These transcription factors play crucial roles in the regulation of immune response, inflammation, and cell proliferation .
Mode of Action
Tussilagonone interacts with its targets by inhibiting the activation of NF-κB and STAT3, leading to the attenuated expression of psoriasis-related inflammatory genes . This results in the suppression of keratinocyte hyperproliferation . The inhibition of NF-κB and STAT3 by Tussilagonone is mediated through the activation of the cytoprotective transcription factor NRF2 .
Biochemical Pathways
Tussilagonone affects the NF-κB and MAP kinase pathways . By inhibiting the activation of these pathways, Tussilagonone suppresses the expression of inflammatory mediators such as nitric oxide, prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and high-mobility group box 1 (HMGB1) in lipopolysaccharide-stimulated cells .
Pharmacokinetics
The main pharmacokinetic parameters after intravenous administration of Tussilagonone in rats were AUC(0-t) 175.7 ± 25.5 ng/mL.h, t1/2 0.5 ± 0.3 h, and CL 11.5 ± 1.8 L/h/kg . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
Tussilagonone exhibits protective effects against inflammation and polymicrobial sepsis by suppressing inflammatory mediators . It also ameliorates psoriatic features in keratinocytes and imiquimod-induced psoriasis-like lesions in mice via NRF2 activation . Moreover, it significantly attenuates the imiquimod-induced mRNA levels of psoriasis-associated inflammatory cytokines and antimicrobial peptides and reduces epidermal hyperproliferation .
生化学分析
Biochemical Properties
Tussilogonone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Tussilogonone activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins. This activation leads to the upregulation of detoxifying enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), protecting cells from oxidative stress . Additionally, Tussilogonone inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3), reducing the expression of inflammatory genes .
Cellular Effects
Tussilogonone exerts significant effects on various cell types and cellular processes. In keratinocytes, Tussilogonone ameliorates psoriatic features by inhibiting keratinocyte hyperproliferation and abnormal differentiation. This is achieved through the suppression of NF-κB and STAT3 activation, leading to reduced expression of psoriasis-related inflammatory genes . In HepG2 cells, Tussilogonone enhances cellular detoxification by increasing quinone reductase activity and reducing reactive oxygen species (ROS) production, thereby acting as a potent antioxidant .
Molecular Mechanism
The molecular mechanism of Tussilogonone involves its interaction with key transcription factors and signaling pathways. Tussilogonone activates the Nrf2 pathway, leading to the nuclear accumulation of Nrf2 and subsequent upregulation of antioxidant enzymes such as NQO1 and HO-1 . This activation is mediated by the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Additionally, Tussilogonone inhibits the NF-κB and STAT3 pathways, reducing the expression of pro-inflammatory cytokines and other inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tussilogonone have been observed to change over time. Tussilogonone exhibits stability under controlled conditions, maintaining its bioactivity over extended periods. In in vitro studies, Tussilogonone has shown sustained activation of the Nrf2 pathway and consistent inhibition of NF-κB and STAT3 pathways . Long-term studies in vivo have demonstrated that Tussilogonone continues to exert its protective effects against oxidative stress and inflammation over time .
Dosage Effects in Animal Models
The effects of Tussilogonone vary with different dosages in animal models. At lower doses, Tussilogonone effectively reduces oxidative stress and inflammation without causing adverse effects. At higher doses, Tussilogonone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Tussilogonone is involved in several metabolic pathways, primarily through its interaction with the Nrf2 pathway. By activating Nrf2, Tussilogonone enhances the expression of detoxifying enzymes such as NQO1 and HO-1, which play a vital role in cellular detoxification and protection against oxidative stress . Additionally, Tussilogonone influences metabolic flux by reducing ROS production and promoting antioxidant defenses .
Transport and Distribution
Tussilogonone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Tussilogonone’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and organelles . This localization enhances its bioavailability and effectiveness in exerting its therapeutic effects.
Subcellular Localization
Tussilogonone exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key transcription factors and signaling molecules . The presence of targeting signals and post-translational modifications may direct Tussilogonone to specific compartments or organelles, enhancing its efficacy in modulating cellular processes.
特性
IUPAC Name |
[(1Z,3aR,5R,7S,7aS)-1-ethylidene-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-7-13(5)9-20(23)24-19-11-16(12(3)4)21-15(8-2)18(22)10-17(21)14(19)6/h8-9,12,16-17,19,21H,6-7,10-11H2,1-5H3/b13-9+,15-8+/t16-,17-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVROQPLYIDWBD-QWCDRRILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]\2[C@H](C1=C)CC(=O)/C2=C\C)C(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317641 | |
| Record name | Tussilagonone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110042-38-1 | |
| Record name | Tussilagonone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110042-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tussilagonone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



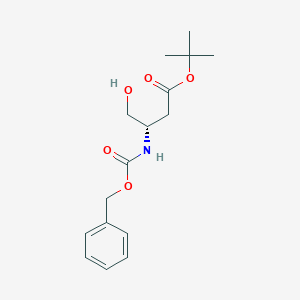
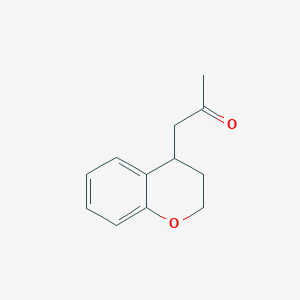



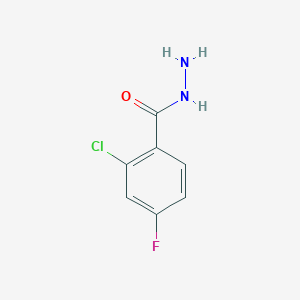
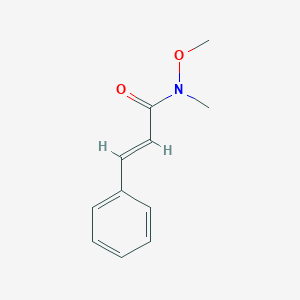
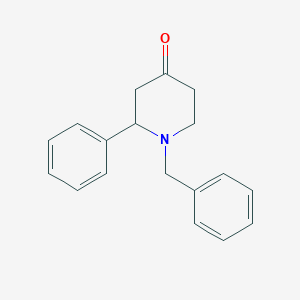
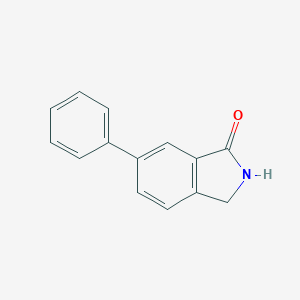
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
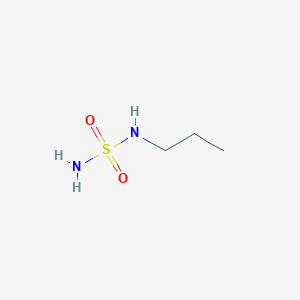
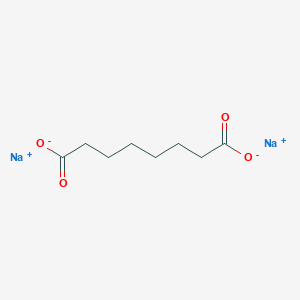
![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
